molecular formula C11H13BrN2O2S B2364249 2-Amino-3-(2-ethoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide CAS No. 29200-14-4

2-Amino-3-(2-ethoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide

Cat. No.: B2364249
CAS No.: 29200-14-4
M. Wt: 317.2
InChI Key: LFGKDRZVLDQACD-UHFFFAOYSA-N
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Description

2-Amino-3-(2-ethoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a thiazole ring fused with a benzene ring, an amino group, and an ethoxy-oxoethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-ethoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide typically involves the reaction of 2-aminobenzothiazole with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminobenzothiazole attacks the carbonyl carbon of ethyl bromoacetate, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-ethoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-(2-ethoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-ethoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. The compound binds to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(2-morpholino-2-oxoethyl)benzo[d]thiazol-3-ium bromide
  • 2-Amino-3-(2-piperidin-2-oxoethyl)benzo[d]thiazol-3-ium bromide

Uniqueness

2-Amino-3-(2-ethoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different levels of activity and selectivity towards various biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

ethyl 2-(2-amino-1,3-benzothiazol-3-ium-3-yl)acetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S.BrH/c1-2-15-10(14)7-13-8-5-3-4-6-9(8)16-11(13)12;/h3-6,12H,2,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGKDRZVLDQACD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C[N+]1=C(SC2=CC=CC=C21)N.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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